4-Methoxyglucobrassicin 4-Methoxyglucobrassicin 4-Methoxyglucobrassicin potassium salt analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
4-methoxyglucobrassicin is an indolylmethylglucosinolic acid that is glucobrassicin bearing a methoxy substituent at position 4 on the indole ring. It is an indolyl carbohydrate and an indolylmethylglucosinolic acid. It derives from a glucobrassicin. It is a conjugate acid of a 4-methoxyglucobrassicin(1-).
Brand Name: Vulcanchem
CAS No.: 83327-21-3
VCID: VC21130082
InChI: InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/b19-12-/t11-,14-,15+,16-,17+/m1/s1
SMILES: COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O
Molecular Formula: C₁₇H₂₂N₂O₁₀S₂
Molecular Weight: 478.5 g/mol

4-Methoxyglucobrassicin

CAS No.: 83327-21-3

Cat. No.: VC21130082

Molecular Formula: C₁₇H₂₂N₂O₁₀S₂

Molecular Weight: 478.5 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxyglucobrassicin - 83327-21-3

Specification

CAS No. 83327-21-3
Molecular Formula C₁₇H₂₂N₂O₁₀S₂
Molecular Weight 478.5 g/mol
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate
Standard InChI InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/b19-12-/t11-,14-,15+,16-,17+/m1/s1
Standard InChI Key IIAGSABLXRZUSE-KYKLFQSUSA-N
Isomeric SMILES COC1=CC=CC2=C1C(=CN2)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
SMILES COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O
Canonical SMILES COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O

Introduction

Chemical Structure and Properties

4-Methoxyglucobrassicin is characterized by a methoxy substituent at position 4 on the indole ring of its glucobrassicin backbone. This modification significantly influences its biochemical properties and biological activities.

Chemical Identity and Nomenclature

The compound 4-Methoxyglucobrassicin has been assigned the CAS Registry Number 83327-21-3. Its full chemical name is [(Z)-[2-(4-methoxy-1H-indol-3-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate . This complex nomenclature reflects its intricate molecular structure, which includes a glucose moiety, a sulfur-containing side chain, and the distinctive 4-methoxy-indole group that gives the compound its name and characteristic properties.

Physical and Chemical Properties

The detailed physical and chemical properties of 4-Methoxyglucobrassicin are critical for understanding its behavior in both laboratory and biological settings. These properties determine how the compound interacts with other molecules, enzymes, and cellular components.

Table 1: Physical and Chemical Properties of 4-Methoxyglucobrassicin

PropertyValue
Molecular FormulaC17H21KN2O10S2
Molecular Weight516.6
Physical AppearancePowder
Standard InChIKeyIIAGSABLXRZUSE-KYKLFQSUSA-M
SMILES NotationCOC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage RecommendationsDesiccate at -20°C

The compound demonstrates good solubility in various organic solvents, which facilitates its extraction and analysis in laboratory settings . The relatively high molecular weight and complex structure influence its stability and reactivity patterns. For optimal stability, 4-Methoxyglucobrassicin should be stored in desiccated conditions at -20°C to prevent degradation over time.

Occurrence and Distribution in Plants

4-Methoxyglucobrassicin is primarily found in plants belonging to the Brassicaceae family, which includes many economically important vegetables and crops.

Natural Sources

This compound occurs naturally in various Brassica vegetables, with particularly notable concentrations in cabbage (Brassica oleracea var. capitata). Research has demonstrated the presence of 4-Methoxyglucobrassicin in numerous cruciferous vegetables, making it a widespread component of human diets in many cultures . It is one of twelve glucosinolates identified in cabbage head, alongside other compounds such as glucoiberin, progoitrin, sinigrin, and glucobrassicin .

Quantitative Analysis in Food Matrices

Recent research has quantified 4-Methoxyglucobrassicin in various food products, providing insights into dietary exposure and potential health implications. A particularly interesting study examined glucosinolate content in kimchi, a traditional Korean fermented vegetable dish.

The analysis of twenty commercially available kimchi samples revealed that 4-Methoxyglucobrassicin content ranged from 0.12 to 9.36 μmol/g of dry weight, with an average content of 3.52 μmol/g . Notably, this study found that 4-Methoxyglucobrassicin was typically present in higher concentrations than other glucosinolates examined, including glucoalyssin, gluconapin, glucobrassicanapin, and glucobrassicin . This finding suggests that 4-Methoxyglucobrassicin may be more stable during the fermentation process or that the conditions during fermentation might favor its formation or preservation.

Biosynthesis Pathways

The biosynthesis of 4-Methoxyglucobrassicin involves several enzymatic steps that transform basic precursors into the final complex molecule.

Precursors and Enzymatic Reactions

4-Methoxyglucobrassicin is synthesized from glucobrassicin (indol-3-ylmethyl glucosinolate) through a two-step process involving hydroxylation followed by methylation . This pathway shares similarities with the biosynthesis of neoglucobrassicin (1-methoxyglucobrassicin), although the position of the methoxy group differs between these compounds. The initial precursor for indole glucosinolates is the amino acid tryptophan, which undergoes a series of enzymatic transformations to form the glucosinolate backbone before specific modifications lead to 4-Methoxyglucobrassicin .

Regulation of Biosynthesis

The production of 4-Methoxyglucobrassicin in plants is a regulated process that responds to various environmental and developmental cues. Research has shown that its biosynthesis is induced by stress-related hormones such as jasmonic acid and methyl jasmonate, particularly in Brassica plants like pak choi (Brassica rapa) . This induction suggests an important role for 4-Methoxyglucobrassicin in plant defense mechanisms, as increased production occurs in response to signals associated with herbivore attack or mechanical damage.

Analytical Methods for Detection and Quantification

The accurate detection and quantification of 4-Methoxyglucobrassicin require sophisticated analytical techniques.

Chromatographic Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) has emerged as a powerful tool for identifying and quantifying glucosinolates, including 4-Methoxyglucobrassicin, in complex food matrices. A novel method was developed for detecting five glucosinolates (glucoalyssin, gluconapin, glucobrassicanapin, glucobrassicin, and 4-Methoxyglucobrassicin) in kimchi using LC-MS/MS . This method successfully identified these compounds by comparing their retention times and mass spectra. The chromatographic separation utilized a mobile phase composed of acetonitrile and water, allowing for efficient resolution of the target compounds.

Quantification Methods

Biological Activities and Health Implications

4-Methoxyglucobrassicin exhibits various biological activities that may contribute to its roles in both plant defense and human health.

Plant Defense Mechanisms

In plants, 4-Methoxyglucobrassicin serves as a defense compound against herbivores and pathogens. Its production is induced in response to stress signals, suggesting a role in adaptive defense strategies . The hydrolysis products of glucosinolates, including 4-Methoxyglucobrassicin, can deter feeding by herbivores and inhibit the growth of certain pathogens, providing the plant with chemical protection against biotic stressors.

Anti-Cancer Properties

The breakdown products of 4-Methoxyglucobrassicin, particularly 4-methoxyindole-3-carbinol, have demonstrated anti-proliferative effects against colon cancer cells in laboratory studies . This finding adds to the growing body of evidence suggesting that glucosinolates and their derivatives may contribute to the cancer-preventive properties associated with cruciferous vegetable consumption. The specific mechanisms through which these compounds exert their anti-cancer effects are still being investigated, but may involve modulation of cell cycle regulation, induction of apoptosis, or antioxidant activities.

Research Applications and Development

The unique properties of 4-Methoxyglucobrassicin have led to various research applications and synthetic developments.

Cabbage Germplasm Evaluation

4-Methoxyglucobrassicin has been used as a marker compound in studies evaluating cabbage germplasm for potential breeding programs. In a comprehensive study of 146 cabbage genotypes from different origins, 4-Methoxyglucobrassicin was one of twelve glucosinolates assessed to identify promising genotypes for breeding purposes . The significant variations observed in individual glucosinolate content, including 4-Methoxyglucobrassicin, provide valuable information for developing cabbage varieties with enhanced nutritional or functional properties.

Comparison with Related Glucosinolates

Understanding how 4-Methoxyglucobrassicin relates to other glucosinolates provides insights into structure-function relationships and metabolic networks.

Structural Comparisons

4-Methoxyglucobrassicin differs from other indole glucosinolates primarily in the position of its methoxy group. While 4-Methoxyglucobrassicin has the methoxy group at position 4 of the indole ring, neoglucobrassicin has this group at position 1, and glucobrassicin lacks a methoxy group entirely . These structural differences influence the compounds' chemical properties, biological activities, and metabolic fates.

Table 2: Comparison of 4-Methoxyglucobrassicin with Related Indole Glucosinolates

CompoundMethoxy PositionCore StructureDistinguishing Features
GlucobrassicinNoneIndol-3-ylmethylParent compound, no methoxy group
4-MethoxyglucobrassicinPosition 44-Methoxyindol-3-ylmethylMethoxy group on carbon 4 of indole ring
NeoglucobrassicinPosition 11-Methoxyindol-3-ylmethylMethoxy group on nitrogen of indole ring
4-HydroxyglucobrassicinNone (Hydroxy at 4)4-Hydroxyindol-3-ylmethylHydroxy group at position 4

This structural diversity reflects the metabolic versatility of plants and may contribute to the range of biological activities observed among these compounds. Each modification to the basic glucosinolate structure potentially alters the compound's interactions with proteins, enzymes, and cellular targets, leading to distinct biological effects.

Future Research Directions

Despite significant advances in understanding 4-Methoxyglucobrassicin, several areas warrant further investigation.

Metabolism and Bioavailability

More research is needed to elucidate the metabolism of 4-Methoxyglucobrassicin in humans, including absorption, distribution, and excretion patterns. Understanding the bioavailability of this compound and its breakdown products will be crucial for evaluating its potential health effects and developing strategies to enhance its beneficial properties.

Health Benefits Beyond Cancer Prevention

While the anti-cancer properties of glucosinolates have received considerable attention, the potential effects of 4-Methoxyglucobrassicin on other health outcomes, such as inflammation, cardiovascular disease, and metabolic disorders, remain relatively unexplored. Comprehensive studies examining these broader health implications would provide a more complete picture of the compound's biological significance.

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